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Compound of Interest

Compound Name: VU 0365114

Cat. No.: B590465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VU 0365114, initially identified as a positive allosteric modulator (PAM) of the M5 muscarinic

acetylcholine receptor (M5 mAChR), has been repurposed as a potent microtubule-

destabilizing agent with significant anticancer activity.[1][2][3] This compound exhibits broad-

spectrum efficacy against various cancer cell lines, with particular potency in colorectal cancer.

[1][3] Notably, its anticancer mechanism is independent of its activity on the M5 mAChR,

making it a promising candidate for cancer therapy, including for multidrug-resistant tumors.

These application notes provide detailed protocols for utilizing VU 0365114 in cell culture

experiments to investigate its effects on cell viability, microtubule dynamics, cell cycle

progression, and apoptosis.

Quantitative Data
The following tables summarize the in vitro efficacy of VU 0365114 across a panel of human

cancer cell lines.

Table 1: IC50 Values of VU 0365114 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)

RKO Colorectal Cancer 0.15 ± 0.02

HCT116 Colorectal Cancer 0.18 ± 0.03

HT29 Colorectal Cancer 0.21 ± 0.04

DLD-1 Colorectal Cancer 0.25 ± 0.05

HeLa Cervical Adenocarcinoma 0.28 ± 0.06

U2OS Osteosarcoma 0.32 ± 0.07

PANC-1 Pancreatic Cancer 0.35 ± 0.08

BxPC-3 Pancreatic Cancer 0.41 ± 0.09

AsPC-1 Pancreatic Cancer 0.45 ± 0.10

HPAC Pancreatic Cancer 0.52 ± 0.11

SKOV3 Ovarian Adenocarcinoma 0.68 ± 0.14

HepG2/C3A Hepatocellular Carcinoma 0.85 ± 0.17

Data represents the mean ± standard deviation from at least three independent experiments.

Table 2: Activity Profile of VU 0365114

Parameter Value Target/Assay

EC50 (M5 mAChR) 2.7 µM Positive Allosteric Modulator

Tubulin Polymerization

Inhibition (IC50)
1.5 ± 0.2 µM

In vitro tubulin polymerization

assay

Signaling Pathway
The primary mechanism of action of VU 0365114 in cancer cells is the disruption of microtubule

dynamics. By binding to tubulin, it inhibits polymerization, leading to microtubule

destabilization. This interference with the microtubule network activates the spindle assembly
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checkpoint, causing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately

triggers the intrinsic apoptotic pathway, leading to programmed cell death.
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VU 0365114 mechanism of action leading to apoptosis.

Experimental Protocols
General Guidelines for Cell Culture

Cell Lines: The choice of cell line will depend on the research question. For colorectal cancer

studies, RKO, HCT116, HT29, and DLD-1 are recommended.

Culture Medium: Use the appropriate culture medium and supplements as recommended by

the cell line supplier (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin).

VU 0365114 Preparation: Prepare a stock solution of VU 0365114 in DMSO (e.g., 10 mM).

Store the stock solution at -20°C. Further dilute the stock solution in the culture medium to

the desired final concentrations immediately before use. Ensure the final DMSO

concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow
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General workflow for in vitro experiments with VU 0365114.

Protocol 1: Cell Viability Assay (MTT Assay)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Treatment: The following day, replace the medium with fresh medium containing various

concentrations of VU 0365114 (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO only).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay
Reagent Preparation: Use a commercially available tubulin polymerization assay kit.

Reconstitute purified tubulin protein in the provided general tubulin buffer.

Reaction Setup: In a 96-well plate, add VU 0365114 at various concentrations to the tubulin

solution. Include a positive control (e.g., paclitaxel) and a negative control (DMSO).

Initiate Polymerization: Initiate tubulin polymerization by adding the polymerization buffer

containing GTP and incubating the plate at 37°C.

Fluorescence Measurement: Measure the fluorescence (e.g., using a fluorescent reporter

included in the kit) at regular intervals for 60 minutes using a fluorescence plate reader.

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves

and determine the IC50 for tubulin polymerization inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with VU 0365114 at

concentrations around the IC50 value for 24 hours.

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet

by centrifugation.
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Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix

overnight at -20°C.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining

solution containing propidium iodide (PI) and RNase A.

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the

cell cycle distribution using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with VU 0365114 at

concentrations around the IC50 value for 48 hours.

Cell Harvesting: Collect both the floating and adherent cells. Wash the cells with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and

propidium iodide (PI) to the cell suspension.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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